molecular formula C7H7N3 B046036 4,5-Dimethylpyrimidine-2-carbonitrile CAS No. 114969-77-6

4,5-Dimethylpyrimidine-2-carbonitrile

Cat. No.: B046036
CAS No.: 114969-77-6
M. Wt: 133.15 g/mol
InChI Key: HGZFCEVEXMOUOB-UHFFFAOYSA-N
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Description

OSI-7904 is a benzoquinazoline folate analog with antineoplastic activity. It is a noncompetitive inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis. By inhibiting thymidylate synthase, OSI-7904 prevents the synthesis of thymine nucleotides, thereby hindering DNA replication and cell division .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSI-7904 involves the formation of a benzoquinazoline core structure, followed by the introduction of functional groups necessary for its activity. The key steps include:

    Formation of the benzoquinazoline core: This involves the cyclization of appropriate precursors under controlled conditions.

    Functional group modifications: Introduction of methyl and amino groups to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of OSI-7904 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch synthesis: Utilizing large reactors to carry out the chemical reactions.

    Purification: Employing techniques such as crystallization and chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

OSI-7904 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

    Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.

Scientific Research Applications

Chemistry

In chemistry, OSI-7904 is used as a model compound to study the inhibition of thymidylate synthase and its effects on DNA synthesis.

Biology

In biological research, OSI-7904 is employed to investigate the mechanisms of cell division and the role of thymidylate synthase in cellular processes.

Medicine

OSI-7904 has significant applications in medicine, particularly in cancer research. It is being studied for its potential to treat various types of cancer by inhibiting DNA replication in rapidly dividing tumor cells .

Industry

In the pharmaceutical industry, OSI-7904 is used in the development of new anticancer drugs and formulations, such as liposome-encapsulated versions to improve efficacy and reduce side effects .

Mechanism of Action

OSI-7904 exerts its effects by noncompetitively binding to thymidylate synthase, inhibiting the enzyme’s activity. This inhibition prevents the conversion of deoxyuridine monophosphate to thymidine monophosphate, a crucial step in DNA synthesis. As a result, DNA replication is halted, leading to cell cycle arrest and apoptosis in rapidly dividing cells .

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A widely used thymidylate synthase inhibitor in cancer therapy.

    Raltitrexed: Another thymidylate synthase inhibitor with similar mechanisms of action.

    Pemetrexed: A multi-targeted antifolate that inhibits thymidylate synthase and other folate-dependent enzymes.

Uniqueness

OSI-7904 is unique due to its noncompetitive inhibition mechanism and its formulation as a liposome-encapsulated drug (OSI-7904L), which enhances its efficacy and reduces toxicity compared to other thymidylate synthase inhibitors .

Properties

IUPAC Name

4,5-dimethylpyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-4-9-7(3-8)10-6(5)2/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZFCEVEXMOUOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551364
Record name 4,5-Dimethylpyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114969-77-6
Record name 4,5-Dimethylpyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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